4-chloro-N-(3,5-dichlorophenyl)-3-nitrobenzamide
Description
4-Chloro-N-(3,5-dichlorophenyl)-3-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 3-position and chlorine substituents at the 4-position of the benzamide ring and the 3,5-positions of the anilino phenyl ring. Its molecular formula is C₁₃H₇Cl₃N₂O₃, with a molecular mass of 345.57 g/mol (CAS RN: 328258-42-0) . The compound’s structural rigidity and electronic properties arise from the electron-withdrawing nitro and chloro groups, which influence its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C13H7Cl3N2O3 |
|---|---|
Molecular Weight |
345.6 g/mol |
IUPAC Name |
4-chloro-N-(3,5-dichlorophenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-8-4-9(15)6-10(5-8)17-13(19)7-1-2-11(16)12(3-7)18(20)21/h1-6H,(H,17,19) |
InChI Key |
HFQOMTGFSFHQMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves the following steps:
Sulfonation: Start with 4-chloroaniline (CHNHCl) and react it with sulfuric acid (HSO) to introduce the sulfonamide group.
Chlorination: Next, chlorinate the product using chlorine gas (Cl) to introduce the second chlorine atom.
Nitration: Finally, nitrate the compound using nitric acid (HNO) to add the nitro group.
Industrial Production:: The industrial production methods typically involve large-scale batch processes with optimized reaction conditions.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions due to the presence of the nitro group.
Substitution: It is susceptible to nucleophilic substitution reactions at the chlorine atoms.
Reduction: Reduction of the nitro group can yield an amino compound.
Sulfonation: Sulfuric acid (HSO)
Chlorination: Chlorine gas (Cl)
Nitration: Nitric acid (HNO)
- The major products depend on the specific reaction conditions and the substituents present. For example, reduction of the nitro group yields an amino compound.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-N-(3,5-dichlorophenyl)-3-nitrobenzamide has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects on cancer cell lines. For instance, it has shown to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM after 48 hours of treatment.
- Antimicrobial Properties : Research indicates that it possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
Biological Research
The compound is also explored for its biological activities beyond antimicrobial and anticancer effects:
- Anti-inflammatory Effects : In vitro studies have shown that treatment with this compound reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% in LPS-stimulated macrophages.
Industrial Applications
In industry, 4-chloro-N-(3,5-dichlorophenyl)-3-nitrobenzamide can serve as an intermediate in the synthesis of specialty chemicals. Its unique structure allows for modifications that can lead to the development of novel compounds with desirable properties.
Case Studies
Several case studies have been conducted to evaluate the biological effects of 4-chloro-N-(3,5-dichlorophenyl)-3-nitrobenzamide:
-
Antimicrobial Activity Study (2024) :
- Objective : Assess efficacy against bacterial strains.
- Findings : Significant inhibition observed against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
-
Anticancer Activity Evaluation (2023) :
- Objective : Evaluate cytotoxic effects on MCF-7 cells.
- Findings : Dose-dependent decrease in cell viability with IC50 = 15 µM.
-
Inflammation Model Study (2025) :
- Objective : Investigate anti-inflammatory properties.
- Findings : Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Key Observations:
- Nitro Group Position : The 3-nitro group in the target compound facilitates redox reactions, a trait shared with analogs like N-(3,4-dichlorophenyl)-3-nitrobenzamide, which undergoes bioreduction to form cytotoxic intermediates .
- Chlorine Substitution: 3,5-Dichloro substitution on the anilino ring enhances planarity and π-stacking, critical for crystallographic studies and interaction with hydrophobic enzyme pockets . In contrast, 2,3-dichloro substitution introduces steric hindrance, reducing solubility .
- Fluorine vs. Chlorine: Replacing anilino chlorine with fluorine (as in 4-fluoro analogs) improves metabolic stability and lipophilicity, making fluorinated derivatives more drug-like .
Mechanistic Insights:
- The 3-nitro group in the target compound and its analogs is critical for generating reactive oxygen species (ROS) under biological conditions, contributing to antimicrobial and anticancer effects .
- Chlorine substituents enhance binding to hydrophobic enzyme pockets, as seen in sulfonamide analogs like 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide, which exhibits hydrogen-bonding interactions with biological targets .
Biological Activity
4-Chloro-N-(3,5-dichlorophenyl)-3-nitrobenzamide (CDNBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of 4-chloro-N-(3,5-dichlorophenyl)-3-nitrobenzamide is CHClNO, with a molar mass of approximately 345.57 g/mol. The compound features a chloro substituent at the para position of the benzamide moiety and a dichlorophenyl group at the nitrogen atom, along with a nitro group at the meta position of the benzene ring. This unique structural arrangement contributes to its notable biological activities.
Antimicrobial Properties
Recent studies suggest that CDNBA exhibits antimicrobial activity against various pathogens. Specifically, it has been shown to inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, in vitro assays demonstrated that CDNBA effectively reduced the viability of Candida albicans and several bacterial strains, indicating its potential as an antifungal and antibacterial agent.
Anticancer Activity
CDNBA has also been investigated for its anticancer properties . Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. A study reported that CDNBA inhibited cell proliferation in human cancer cell lines with an IC value in the low micromolar range . The compound's ability to target specific pathways involved in tumor growth positions it as a promising candidate for cancer therapy.
Enzyme Inhibition
Another area of interest is CDNBA's role as an enzyme inhibitor . It has been shown to inhibit enzymes critical for cellular functions, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition mechanism appears to be mixed or pseudo-irreversible, suggesting that CDNBA could be useful in treating neurodegenerative diseases like Alzheimer's .
The biological activity of CDNBA can be attributed to its interactions with various biological targets:
- Binding Affinity : Studies have highlighted the binding affinity of CDNBA to specific enzymes, which involves hydrogen bonding and hydrophobic interactions with amino acid residues in target proteins .
- Cell Signaling Pathways : CDNBA may modulate key signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
In Vitro Studies
-
Antimicrobial Efficacy : In a study assessing the antimicrobial properties of CDNBA, it was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL.
Microorganism MIC (µg/mL) Staphylococcus aureus 20 Escherichia coli 25 Candida albicans 30 -
Anticancer Activity : In human cancer cell lines, CDNBA exhibited an IC value of approximately 5 µM against breast cancer cells, indicating potent anticancer activity.
Cell Line IC (µM) MCF-7 (Breast Cancer) 5 HeLa (Cervical Cancer) 10
Toxicological Studies
Toxicological assessments indicate that CDNBA has a relatively low toxicity profile at therapeutic doses. Studies measuring cell viability showed that concentrations below 20 µM did not significantly affect normal cell lines, suggesting a favorable safety margin for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
